N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that features a thieno[2,3-c]pyrazole core structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a broad range of pharmacological properties . They have been found to target various types of plant pathogenic fungi .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to a wide spectrum of biological properties . For instance, some pyrazole derivatives have shown inhibitory activity against certain types of fungi .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad range of pharmacological properties .
Pharmacokinetics
The pharmacokinetic properties of pyrazole derivatives can vary widely, influencing their bioavailability .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological properties, suggesting that they could have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the activity of pyrazole derivatives .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide are largely determined by its pyrazole core. Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact on the biological activities of targets bearing a pyrazole moiety
Cellular Effects
Some pyrazole derivatives have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Pyrazoles can exhibit a range of interactions at the molecular level, including binding interactions with biomolecules and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-c]pyrazole derivatives and trifluoromethyl-substituted molecules. Examples include:
- N-(3-cyano-1-(2,6-dichloro-4-trifluoromethyl)phenyl)-1H-pyrazole-5-carboxamide
- 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine
Uniqueness
N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3OS/c1-21-13-9(11(20-21)14(16,17)18)6-10(23-13)12(22)19-8-4-2-7(15)3-5-8/h2-6H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGDVHBPSHHNFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C=C3)Cl)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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